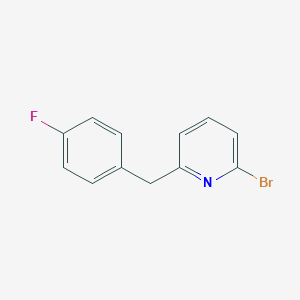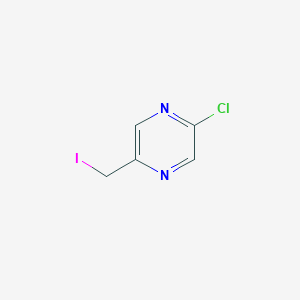
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride
Overview
Description
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride is a chemical compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride typically involves the reaction of 4-methoxyphenylacetonitrile with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine derivative. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through recrystallization or chromatography techniques to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of a suitable base or acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)hydroxylamine
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a methoxyphenyl group and a hydroxylamine moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
92188-54-0 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C10H15NO2/c1-8(11-12)7-9-3-5-10(13-2)6-4-9/h3-6,8,11-12H,7H2,1-2H3 |
InChI Key |
FRVVGSSZWOOTGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B8382157.png)





